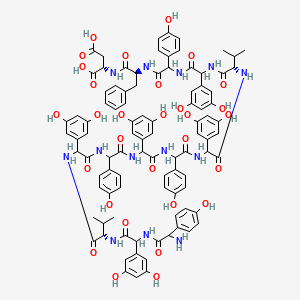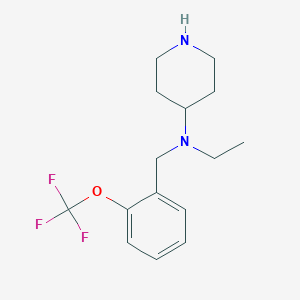
3-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31811585 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD31811585 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired crystal form is obtained.
Industrial Production Methods: Industrial production of MFCD31811585 is designed for large-scale manufacturing. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The preparation method is simple and easy to implement, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: MFCD31811585 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD31811585 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction efficiency.
Major Products Formed: The major products formed from the reactions of MFCD31811585 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in various substituted compounds.
Scientific Research Applications
MFCD31811585 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, MFCD31811585 is explored for its therapeutic potential and its role in drug development. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of MFCD31811585 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD31811585 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share similar structural features and reactivity, making them useful in similar applications .
Uniqueness: MFCD31811585 stands out due to its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are required. Additionally, its specific molecular structure allows for targeted interactions with certain biomolecules and chemical reagents, enhancing its versatility and effectiveness in various fields .
Properties
Molecular Formula |
C21H14BrN3O3S |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
3-[[3-(5-bromothiophen-2-yl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C21H14BrN3O3S/c22-18-10-9-17(29-18)19-16(12-25(24-19)15-7-2-1-3-8-15)20(26)23-14-6-4-5-13(11-14)21(27)28/h1-12H,(H,23,26)(H,27,28) |
InChI Key |
HQCXZZKJWJSRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Br)C(=O)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)
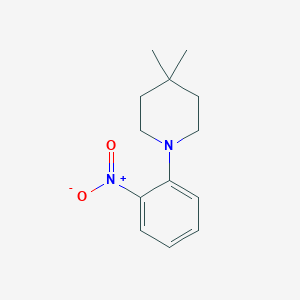

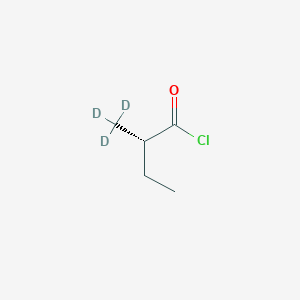
![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)

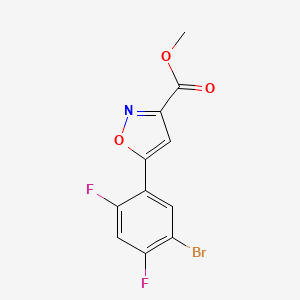

![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
